fluorophenyl)methyl]amine
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Overview
Description
[(Fluorophenyl)methyl]amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing [(fluorophenyl)methyl]amine involves the nucleophilic substitution of a halogenated benzene derivative with methylamine. For example, 4-fluorobenzyl chloride can be reacted with methylamine under basic conditions to yield [(this compound.
Reductive Amination: Another method involves the reductive amination of a fluorinated benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of [(this compound typically involves large-scale nucleophilic substitution reactions using halogenated benzene derivatives and methylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [(Fluorophenyl)methyl]amine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form fluorophenylmethanol.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Fluorophenyl nitroso or nitro compounds.
Reduction: Fluorophenylmethanol.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: [(Fluorophenyl)methyl]amine is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique fluorine substitution makes it valuable for the development of compounds with enhanced biological activity and stability.
Biology and Medicine: In medicinal chemistry, [(this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their activity against various biological targets, including enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of [(fluorophenyl)methyl]amine and its derivatives depends on their specific application. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
4-Fluorobenzylamine: Similar in structure but lacks the methylamine group.
4-Chlorobenzylamine: Contains a chlorine atom instead of fluorine.
4-Methoxybenzylamine: Contains a methoxy group instead of fluorine.
Uniqueness: [(Fluorophenyl)methyl]amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO/c22-20-10-6-17(7-11-20)14-23-15-18-8-12-21(13-9-18)24-16-19-4-2-1-3-5-19/h1-13,23H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSSEBHBVZCKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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